molecular formula C12H10N4S B5414178 2-[(2-PYRIMIDINYLSULFANYL)METHYL]IMIDAZO[1,2-A]PYRIDINE

2-[(2-PYRIMIDINYLSULFANYL)METHYL]IMIDAZO[1,2-A]PYRIDINE

Cat. No.: B5414178
M. Wt: 242.30 g/mol
InChI Key: PDOACFVNPHRPNW-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .


Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized through various strategies. A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is one such method . Another approach involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines is a fused bicyclic 5–6 heterocycle . This structure is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. For instance, they can be functionalized through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridines can vary depending on their specific structure and functional groups. Some imidazo[1,2-a]pyridines exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Future Directions

The future directions in the research and development of imidazo[1,2-a]pyridines are likely to involve the exploration of new synthetic strategies, the discovery of new biological activities, and the development of new drugs based on the imidazo[1,2-a]pyridine scaffold .

Properties

IUPAC Name

2-(pyrimidin-2-ylsulfanylmethyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4S/c1-2-7-16-8-10(15-11(16)4-1)9-17-12-13-5-3-6-14-12/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOACFVNPHRPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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